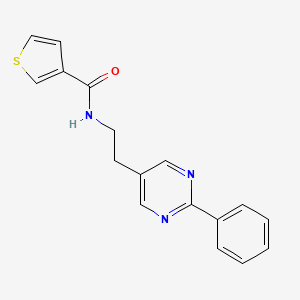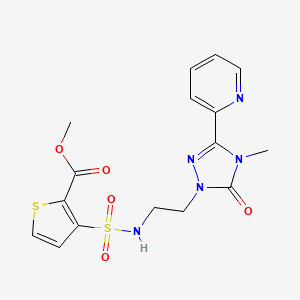
methyl 3-(N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. The thiophene nucleus in this compound has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . Enaminones have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds .Molecular Structure Analysis
The structure elucidation of the designed compounds was derived from their spectral information . The reactivity of enaminones is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Researchers have been focusing on the synthesis of novel heterocyclic compounds containing sulfonamido moieties. These compounds, including thiophene derivatives, have shown significant potential as antibacterial agents. The synthesis involves reactions with a variety of active methylene compounds producing pyran, pyridine, and pyridazine derivatives. For example, Azab et al. (2013) synthesized compounds that were tested for antibacterial activity, with several demonstrating high activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Catalytic Applications
The compound's derivatives have been explored for their catalytic applications as well. In one study, palladium pincer-type complexes and sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) were synthesized. These complexes exhibited potential in catalytic applications, such as Mizoroki-Heck reactions, although the stability of these complexes under catalytic conditions remains a concern (Haiying Wang et al., 2018).
Anticancer Potential
Moreover, sulfur heterocyclic thiophene derivatives have been evaluated for their anticancer potential. Murugavel et al. (2019) conducted a study on a novel sulfur heterocyclic thiophene derivative, revealing notable cytotoxicity against breast cancer cells and providing insights into its potential as an anticancer drug development candidate (S. Murugavel, C. Ravikumar, G. Jaabil, & P. Alagusundaram, 2019).
Antimicrobial Activities
Additionally, the synthesis of thiazoles and their fused derivatives has been explored, with some derivatives exhibiting antimicrobial activities against both bacterial and fungal isolates. This suggests the potential of these compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Propiedades
IUPAC Name |
methyl 3-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S2/c1-20-14(11-5-3-4-7-17-11)19-21(16(20)23)9-8-18-28(24,25)12-6-10-27-13(12)15(22)26-2/h3-7,10,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISBGOJNSFIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

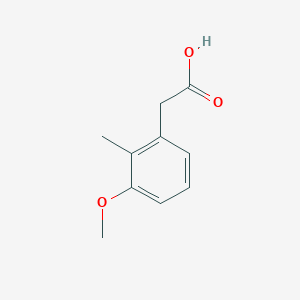
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride](/img/structure/B2747941.png)
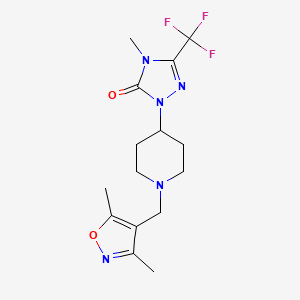
![8-chloro-2-(2,3-dimethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2747943.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2747946.png)
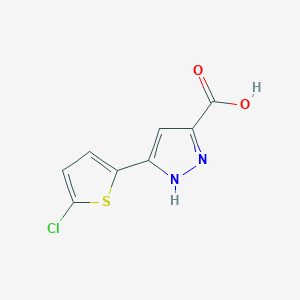

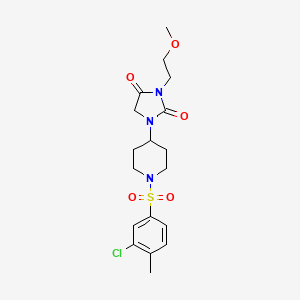
![ethyl 4-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2747951.png)
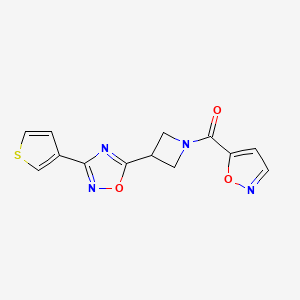
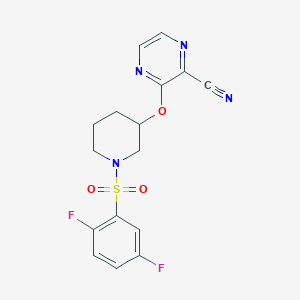
![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)

